molecular formula C39H32O14 B1245995 kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside)

kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside)

Cat. No.: B1245995
M. Wt: 724.7 g/mol
InChI Key: MCRKSHUHZRIUDW-UHXFTNJJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside) is a glycosyloxyflavone that consists of kaempferol attached to a 2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranosyl moiety at position 7. Isolated from the flowers and fruits of Tetrapanax papyriferus, it exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a cinnamate ester, a monosaccharide derivative and a glycosyloxyflavone. It derives from a trans-4-coumaric acid.

Scientific Research Applications

Antimicrobial and Cytotoxic Properties

Kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside) exhibits notable antimicrobial and cytotoxic properties. A study by Mitrokotsa et al. (1993) discovered this compound in the methanolic extract of Platanus orientalis L. buds, demonstrating its cytotoxic and antimicrobial efficacy against various human cell lines and Gram-positive and Gram-negative organisms (Mitrokotsa et al., 1993).

Inhibition of Cell Proliferation

Kuo et al. (2005) identified kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside) as a potent inhibitor of human peripheral blood mononuclear cells (PBMC) proliferation. The compound showed significant suppressive effects on cell proliferation, indicating its potential in regulating immune responses and possibly in therapeutic applications (Kuo et al., 2005).

Antioxidant Activity

This compound also demonstrates antioxidant properties. Studies by Liu et al. (2015) on Cinnamoum reticulatum Hayata revealed that kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside) possesses antioxidant and antiproliferative activities, particularly against lung and breast cancer cell lines (Liu et al., 2015).

Role in Prostate Specific Antigen Regulation

Han et al. (2007) explored the role of this compound in decreasing prostate specific antigen (PSA) secretion in LNCaP cells, a model for studying prostate health. This research indicates its potential application in the treatment or study of prostate-related disorders (Han et al., 2007).

Potential in Fighting Multidrug Resistance

Recent research by Ismail et al. (2023) on Ephedra foeminea extracts highlighted the antimicrobial and anti-biofilm activities of kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside) against multidrug-resistant infections. This discovery opens new avenues for its application in biomedical and biotechnological fields (Ismail et al., 2023).

Properties

Molecular Formula

C39H32O14

Molecular Weight

724.7 g/mol

IUPAC Name

[(2S,3R,4R,5S,6S)-2-[3,5-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-5-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6-methyloxan-4-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C39H32O14/c1-20-33(46)37(52-30(44)16-6-21-2-10-24(40)11-3-21)38(53-31(45)17-7-22-4-12-25(41)13-5-22)39(49-20)50-27-18-28(43)32-29(19-27)51-36(35(48)34(32)47)23-8-14-26(42)15-9-23/h2-20,33,37-43,46,48H,1H3/b16-6+,17-7+/t20-,33-,37+,38+,39-/m0/s1

InChI Key

MCRKSHUHZRIUDW-UHXFTNJJSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O

Synonyms

K7-23C-rhamnoside
kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnoside)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside)
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside)
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside)
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside)
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
kaempferol 7-O-(2,3-di-E-p-coumaroyl-alpha-L-rhamnopyranoside)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.